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molecular formula C22H28N2O4 B8675119 Dibenzyl hexane-1,6-diyldicarbamate CAS No. 16644-57-8

Dibenzyl hexane-1,6-diyldicarbamate

Cat. No. B8675119
M. Wt: 384.5 g/mol
InChI Key: KQMNHEJQHXLCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09168776B2

Procedure details

Into a 16 oz jar equipped with magnetic stir was charged 120 g benzyl alcohol (MW=108 g/mol, 1.11 mmol) and 10 drops of Fascat 4202 catalyst. The jar was placed in an about 130° C. oil bath. Next, 93.3 g HDI (MW=168 g/mol, 0.56 mmol) was added. An exotherm was observed. IR was checked after 1 hour of reaction and showed no isocyanate peak between 2200 and 2400 cm−1, indicating that the reaction was complete. The reaction contents were poured into a tin pan to cool and solidify. DSC was employed to measure thermal properties of the materials. DHDC is a white powdered material having the following structure:
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N-:9]=[C:10]=[O:11].[Sn]>>[CH2:6]([NH:9][C:10](=[O:11])[O:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[CH2:7][CH2:2][CH2:3][CH2:4][CH2:5][NH:9][C:10](=[O:11])[O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |^3:11|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]

Conditions

Stirring
Type
CUSTOM
Details
with magnetic stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 16 oz jar equipped
CUSTOM
Type
CUSTOM
Details
was placed in an about 130° C.
ADDITION
Type
ADDITION
Details
Next, 93.3 g HDI (MW=168 g/mol, 0.56 mmol) was added
CUSTOM
Type
CUSTOM
Details
IR was checked after 1 hour of reaction
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction contents
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Name
Type
Smiles
C(CCCCCNC(OCC1=CC=CC=C1)=O)NC(OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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